N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-2-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}-2-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that features a combination of a pyridazine ring, a phenyl group, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}-2-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}-2-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}-2-(trifluoromethyl)benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(6-Phenylimidazo[2,1-b]thiazol-3-yl)oxy]ethyl}benzene-1-sulfonamide: Similar structure but different heterocyclic ring.
N-{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide: Similar structure but different position of the trifluoromethyl group.
Uniqueness
N-{2-[(6-Phenylpyridazin-3-yl)oxy]ethyl}-2-(trifluoromethyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H16F3N3O3S |
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Molecular Weight |
423.4 g/mol |
IUPAC Name |
N-[2-(6-phenylpyridazin-3-yl)oxyethyl]-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C19H16F3N3O3S/c20-19(21,22)15-8-4-5-9-17(15)29(26,27)23-12-13-28-18-11-10-16(24-25-18)14-6-2-1-3-7-14/h1-11,23H,12-13H2 |
InChI Key |
LCUZHQRMXZUVBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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